

An In-depth Technical Guide to Ganoderol A: Chemical Structure and Properties

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Compound of Interest

Compound Name: *ganoderol A*

Cat. No.: *B218203*

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Introduction

Ganoderol A is a naturally occurring lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. This fungus, revered for centuries in traditional medicine, is a rich source of bioactive compounds, with triterpenoids being a significant class exhibiting a wide array of pharmacological activities. **Ganoderol A**, in particular, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Ganoderol A**, along with detailed experimental protocols for its isolation, characterization, and bioactivity assessment.

Chemical Structure and Identification

Ganoderol A possesses a tetracyclic triterpenoid skeleton, characteristic of lanostane-derived compounds. Its precise chemical identity is defined by its systematic IUPAC name, molecular formula, and molecular weight.

Table 1: Chemical Identification of **Ganoderol A**

Identifier	Value
IUPAC Name	(5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one[1]
Molecular Formula	C ₃₀ H ₄₆ O ₂ [1]
Molecular Weight	438.7 g/mol [1]
CAS Number	104700-97-2[1]
Synonyms	Ganodermenonol, 26-hydroxy-lanosta-7,9(11),24-triene-3-one[1]

Physicochemical Properties

The physicochemical properties of **Ganoderol A** are crucial for its handling, formulation, and pharmacokinetic profiling. While some specific experimental data for **Ganoderol A** are not readily available in the literature, data for related compounds and computational predictions provide valuable insights.

Table 2: Physicochemical Properties of **Ganoderol A** and Related Compounds

Property	Value	Notes
Melting Point (°C)	129.9–131.3	Data for a synthetic amide derivative of Ganoderic Acid A. The melting point of Ganoderol A may differ.
XLogP3-AA	7.1[1]	A computed measure of lipophilicity, suggesting low aqueous solubility.
Hydrogen Bond Donor Count	1[1]	Computed.
Hydrogen Bond Acceptor Count	2[1]	Computed.
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.	Quantitative solubility data for Ganoderol A is not specified. For the related Ganoderic Acid D, solubility is approximately 30 mg/mL in ethanol, DMSO, and DMF. For aqueous solutions, it is recommended to first dissolve in an organic solvent and then dilute.[2]

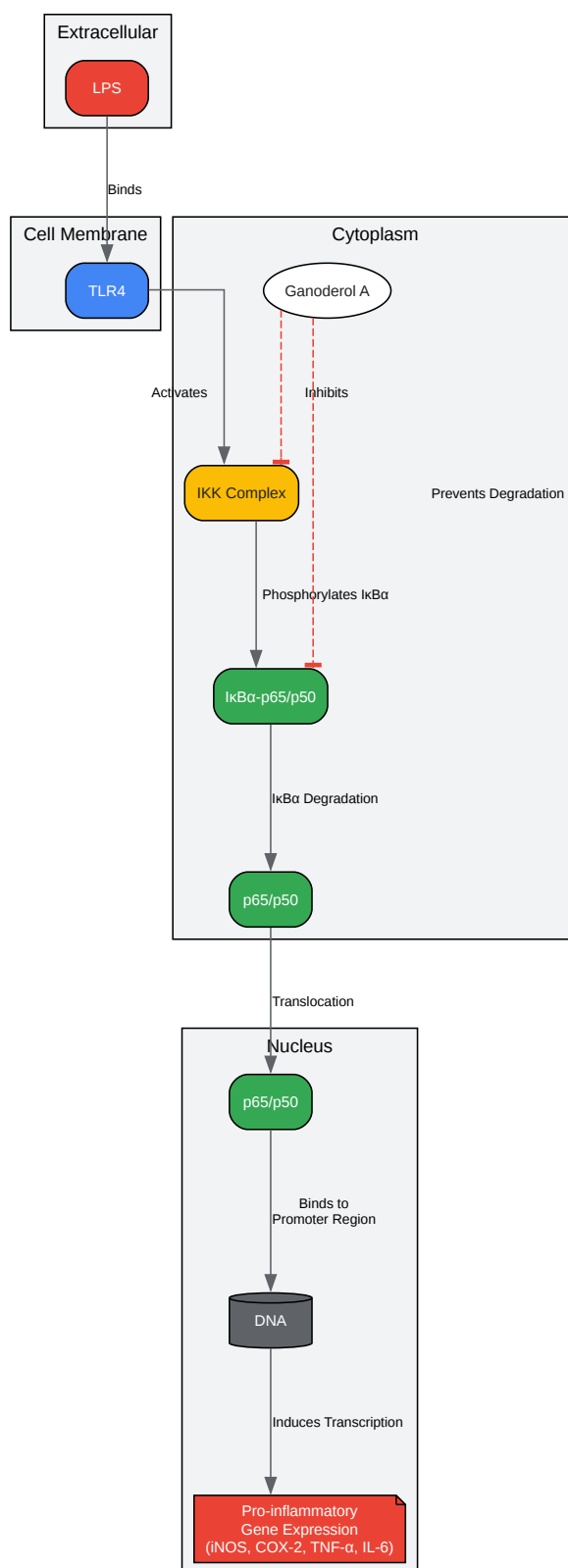
Biological Activities and Signaling Pathways

Ganoderol A exhibits promising biological activities, primarily centered around its anti-inflammatory and antioxidant effects. These activities are mediated through the modulation of specific cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of triterpenoids from *Ganoderma lucidum*, including **Ganoderol A**, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF- κ B (I κ B α) is phosphorylated and subsequently degraded. This allows the NF- κ B p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Extracts from *Ganoderma lucidum* have been shown to inhibit the phosphorylation of NF- κ B p65 and the degradation of I κ B α , thereby suppressing the inflammatory cascade.[3][4]



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Ganoderol A's Inhibition of the NF-κB Signaling Pathway.

Antioxidant Activity

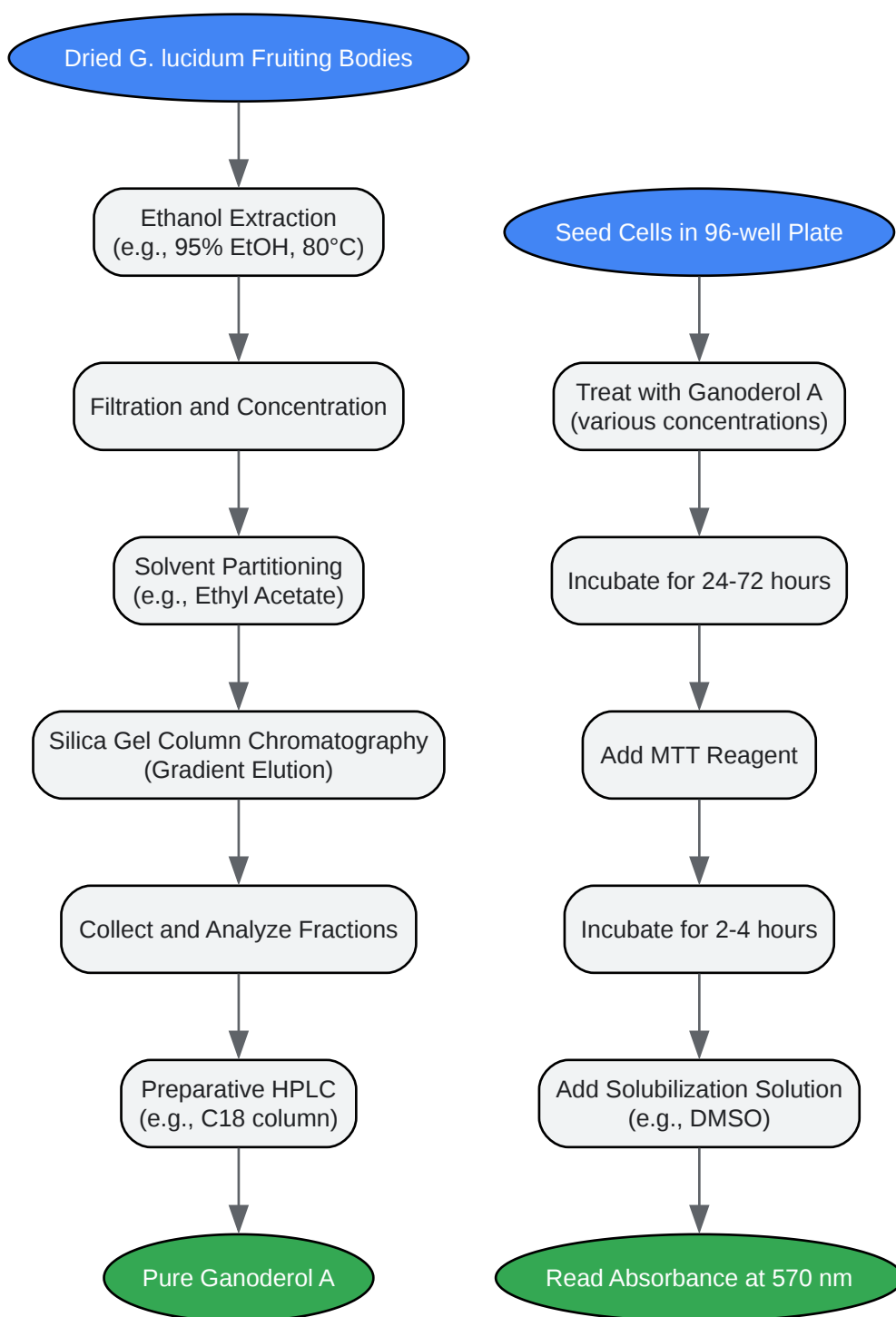
Ganoderol A also possesses antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of various diseases.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of **Ganoderol A**.

Isolation and Purification of Ganoderol A from *Ganoderma lucidum*

The following protocol outlines a general procedure for the extraction and purification of **Ganoderol A**.



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